molecular formula C14H15NO3 B2976632 ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 404892-81-5

ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate

Cat. No.: B2976632
CAS No.: 404892-81-5
M. Wt: 245.278
InChI Key: RINKONVSALGPSF-UHFFFAOYSA-N
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Description

Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate is a synthetic organic compound featuring a pyrrole heterocycle linked to a phenoxyacetate ester framework. This structure classifies it as a promising scaffold in medicinal chemistry for the design of novel therapeutic agents. Compounds incorporating the pyrrole nucleus are extensively investigated for their broad pharmacological potential, particularly in oncology and infectious disease research . In anticancer research, pyrrole-based hybrids have demonstrated significant potential. Molecular docking studies suggest that such compounds can exhibit strong binding affinities to key enzymatic targets like Maternal Embryonic Leucine Zipper Kinase (MELK), which is overexpressed in aggressive cancers such as triple-negative breast cancer (TNBC). Inhibition of these targets can disrupt cancer cell proliferation and survival pathways . Furthermore, this compound serves as a key precursor for generating new chemical entities with dual inhibitory activity. Research on analogous molecules has shown that pyrrole-phenoxy derivatives can be designed to simultaneously inhibit two critical bacterial enzymes, dihydrofolate reductase (DHFR) and enoyl ACP reductase (InhA) . This dual-target mechanism is a promising strategy to combat drug-resistant strains of pathogens like Mycobacterium tuberculosis , as it disrupts both folate metabolism and essential mycolic acid biosynthesis in the bacterial cell wall . The versatility of the pyrrole ring, known for its favorable electron properties and ability to engage in key interactions with biological targets, makes this compound a valuable building block for constructing diverse lead compounds . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-pyrrol-1-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)11-18-13-7-5-12(6-8-13)15-9-3-4-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINKONVSALGPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 1h Pyrrol 1 Yl Phenoxy Acetate and Its Core Precursors

Strategies for Constructing the 1H-Pyrrol-1-yl Moiety

Paal-Knorr Synthesis Approaches and Optimizations

The Paal-Knorr synthesis is a classic and versatile method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org This reaction is typically catalyzed by an acid and proceeds by the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole (B145914) ring. organic-chemistry.orguctm.edu The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism, elucidated by V. Amarnath et al., involves the attack of the amine on a protonated carbonyl group to form a hemiaminal. uctm.edu A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to afford the substituted pyrrole. uctm.edu Computational studies have further supported that the key steps are hemiaminal formation, its cyclization, and the final dehydration to the pyrrole ring. rgmcet.edu.in

To synthesize the 4-(1H-pyrrol-1-yl)phenol precursor, the Paal-Knorr reaction would involve the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with 4-aminophenol.

Optimizations of the Paal-Knorr Synthesis:

While effective, the traditional Paal-Knorr synthesis can require harsh conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. rgmcet.edu.inalfa-chemistry.com Consequently, numerous modifications have been developed to improve reaction efficiency, reduce reaction times, and employ milder conditions. rgmcet.edu.in

Catalyst/ConditionSubstratesKey Advantages
Brønsted Acids (e.g., p-TsOH, TFA) 1,4-Diketones, Primary AminesTraditional, effective for many substrates. rgmcet.edu.in
Lewis Acids (e.g., ZnBr₂, BF₃·Et₂O) 1,4-Diketones, Primary AminesCan offer milder conditions than strong Brønsted acids. alfa-chemistry.com
Solid Acid Catalysts (e.g., Tungstate/Molybdate Sulfuric Acid, Silica Sulfuric Acid) 1,4-Diketones, AminesRecyclable, solvent-free conditions, high yields. rgmcet.edu.in
Metal Triflates 1,4-Diketones, Primary AminesAllows for solvent-free reaction conditions. uctm.edu
Iron(III) Chloride in Water 2,5-Dimethoxytetrahydrofuran, AminesMild, economical, and proceeds in an aqueous medium. organic-chemistry.org
L-Proline Chalcones (as precursors to 1,4-dicarbonyls)Enables efficient construction of highly functionalized pyrroles. rsc.org
Microwave Irradiation 1,4-Diketones, Primary AminesSignificantly reduces reaction times. organic-chemistry.org
Ionic Liquids (e.g., [BMIm]BF₄) 1,4-Diketones, Primary AminesCan be carried out at room temperature without an acid catalyst. alfa-chemistry.com

These optimizations have broadened the applicability of the Paal-Knorr synthesis, making it a more "green" and efficient route to a wide array of substituted pyrroles. rgmcet.edu.in

Alternative Cyclization Methods for Regioselective Pyrrole Ring Formation

While the Paal-Knorr synthesis is prevalent, other methods for constructing the pyrrole ring offer alternative approaches, sometimes providing better regioselectivity or tolerance for different functional groups.

The Knorr pyrrole synthesis , a related name reaction, involves the condensation of an α-amino-ketone with a ketone. wikipedia.org A modern, catalytic version of this reaction utilizes a manganese catalyst to achieve the dehydrogenative coupling of 1,2-amino alcohols with keto esters, producing highly functionalized pyrroles. organic-chemistry.org

Another approach involves the use of ruthenium-based pincer catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols, which also yields substituted pyrroles. organic-chemistry.org Additionally, copper-catalyzed aerobic oxidative coupling of diols and primary amines at room temperature provides an efficient route to N-substituted pyrroles. organic-chemistry.org

For specific applications, methods like the cycloisomerization of alkynyl imines assisted by copper catalysts can be employed to generate pyrroles and other fused heteroaromatic systems. organic-chemistry.org These alternative methods provide a valuable toolkit for chemists, allowing for the synthesis of pyrrole-containing molecules with diverse substitution patterns and functionalities that might be challenging to access through traditional Paal-Knorr conditions.

Approaches for Assembling the Ethyl Phenoxyacetate (B1228835) Framework

The ethyl phenoxyacetate portion of the target molecule is typically constructed from a phenol (B47542) and a two-carbon unit that provides the ethyl acetate (B1210297) group. The key precursor for this part of the synthesis is 4-(1H-pyrrol-1-yl)phenol. Once this intermediate is obtained, it can be reacted to form the phenoxyacetate structure.

A primary and highly effective method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The general steps are:

Deprotonation of the Phenol: 4-(1H-pyrrol-1-yl)phenol is treated with a suitable base to remove the acidic phenolic proton. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent is crucial to ensure complete deprotonation without causing unwanted side reactions.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the ethyl haloacetate, displacing the halide ion and forming the ether linkage.

This method is widely used due to its reliability and the ready availability of the starting materials.

Coupling Reactions for Integrating the Pyrrolyl and Phenoxyacetate Units

The final stage of the synthesis involves coupling the two main structural components. This can be achieved through different strategic bond formations, primarily focusing on creating the ether or the ester linkage as the final step.

Etherification Reactions (e.g., Williamson Ether Synthesis)

As mentioned in the assembly of the phenoxyacetate framework, the Williamson ether synthesis is the most direct and common method for coupling 4-(1H-pyrrol-1-yl)phenol with an ethyl haloacetate.

Reaction Scheme: 4-(1H-pyrrol-1-yl)phenol + Ethyl Bromoacetate → (in the presence of a base) → Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate + Bromide Salt

BaseSolventTypical Conditions
Potassium Carbonate (K₂CO₃) Acetone, DMF, Acetonitrile (B52724)Reflux, often with a phase-transfer catalyst
Sodium Hydride (NaH) THF, DMF0 °C to room temperature
Sodium Hydroxide (NaOH) Water, Ethanol (B145695)/WaterRoom temperature to reflux

The reaction conditions are generally mild, making this a preferred method for the final coupling step. The choice of solvent and base can be optimized to maximize the yield and purity of the final product.

Esterification and Transesterification Protocols for Ethyl Acetate Formation

An alternative synthetic strategy involves first preparing [4-(1H-pyrrol-1-yl)phenoxy]acetic acid and then converting it to the corresponding ethyl ester in a separate step.

Synthesis of the Carboxylic Acid: This can be achieved by reacting 4-(1H-pyrrol-1-yl)phenol with an α-haloacetic acid (like chloroacetic acid) under basic conditions, followed by acidification to yield the carboxylic acid.

Esterification: The resulting [4-(1H-pyrrol-1-yl)phenoxy]acetic acid can then be esterified to form the final product. Common esterification methods include:

Fischer Esterification: Reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and heat.

Carbodiimide-Mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with ethanol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is typically performed under milder, neutral conditions.

Transesterification is another possibility, where a different ester of [4-(1H-pyrrol-1-yl)phenoxy]acetic acid (e.g., the methyl ester) could be converted to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. However, this is a less direct route compared to the direct esterification of the carboxylic acid or the Williamson ether synthesis approach.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound relies on the effective purification of its synthetic intermediates and the final product to ensure high purity and yield. Various advanced purification and isolation techniques are employed at different stages of the synthesis, tailored to the specific chemical properties of the compound being purified. These methods include chromatography, crystallization, extraction, and distillation, often used in combination to achieve the desired level of purity.

For the precursors of this compound, such as 4-(1H-pyrrol-1-yl)phenol, purification is critical to remove unreacted starting materials and byproducts. Column chromatography is a frequently utilized technique for the separation of such intermediates. The choice of solvent system (eluent) is crucial for effective separation and is determined by the polarity of the compounds in the mixture. A common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with different affinities for the stationary phase. For instance, a mixture of hexane (B92381) and ethyl acetate is often employed for the purification of pyrrole derivatives.

Crystallization is another powerful technique for purifying solid intermediates and the final this compound product. This method relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is key to successful crystallization. For phenoxyacetic acid derivatives, solvents such as ethanol, isopropanol, and acetonitrile have been reported to be effective for recrystallization.

Liquid-liquid extraction is a fundamental technique used throughout the synthetic process to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is particularly useful for washing crude reaction mixtures to remove inorganic salts and other water-soluble impurities. For the synthesis of related phenoxyacetates, extraction with solvents like ethyl acetate is a common step following the reaction to isolate the desired product from the aqueous reaction medium.

In some cases, distillation, particularly under reduced pressure, can be employed to purify liquid precursors or to remove volatile solvents. Vacuum distillation lowers the boiling point of a substance, allowing for the purification of compounds that might decompose at their atmospheric boiling point. For instance, crude pyrroles can be purified by distillation at reduced pressure.

The progress of purification is often monitored by thin-layer chromatography (TLC), which provides a quick assessment of the purity of the fractions collected from column chromatography or the crystals obtained from recrystallization. More advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used for a more precise determination of purity.

Below are tables summarizing the purification techniques and conditions that are generally applicable to the intermediates and the final product in the synthesis of this compound, based on established methods for similar compounds.

Table 1: Purification of 4-(1H-pyrrol-1-yl)phenol (Intermediate)

Purification TechniqueStationary Phase/Solvent SystemMonitored ByTypical Observations
Column ChromatographySilica Gel / Hexane-Ethyl Acetate GradientTLCSeparation of the product from starting materials and byproducts based on polarity.
RecrystallizationEthanol/WaterVisual/TLCFormation of pure crystals upon cooling.

Table 2: Purification of this compound (Final Product)

Purification TechniqueSolvent System/ConditionsMonitored ByExpected Purity
Column ChromatographySilica Gel / Hexane-Ethyl AcetateTLC/HPLC>95%
RecrystallizationIsopropanol or EthanolMelting Point/HPLC>98%
Liquid-Liquid ExtractionEthyl Acetate/WaterTLCRemoval of inorganic impurities.

Table 3: General Purification Techniques for Intermediates

IntermediateCommon Purification Method(s)Key Considerations
4-Nitrophenol (B140041)RecrystallizationChoice of solvent to ensure good solubility at high temperature and poor solubility at low temperature.
Ethyl 2-(4-nitrophenoxy)acetateColumn Chromatography, RecrystallizationRemoval of unreacted 4-nitrophenol and ethyl bromoacetate.
4-AminophenolRecrystallization, Activated Carbon TreatmentDecolorization may be necessary to remove oxidized impurities.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 4 1h Pyrrol 1 Yl Phenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of proton and carbon environments and their connectivity can be established.

The ¹H NMR spectrum of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The spectrum would display signals for the ethyl group, the acetate (B1210297) methylene (B1212753) protons, and the aromatic protons of the phenoxy and pyrrole (B145914) rings.

The ethyl group protons typically appear as a triplet for the methyl group (H-11) around 1.29 ppm and a quartet for the methylene group (H-10) at approximately 4.25 ppm, with a coupling constant (J) of about 7.1 Hz. The singlet for the acetate methylene protons (H-8) is expected around 4.68 ppm. The protons of the pyrrole ring, being part of an electron-rich aromatic system, are anticipated to show two distinct triplets: one for the protons at positions 2 and 5 (H-2, H-5) around 7.05 ppm and another for the protons at positions 3 and 4 (H-3, H-4) near 6.31 ppm. The phenoxy group protons are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, at approximately 7.40 ppm (H-b) and 7.00 ppm (H-a).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-11 (-CH₃)1.29Triplet7.13H
H-10 (-OCH₂CH₃)4.25Quartet7.12H
H-8 (-OCH₂COO-)4.68Singlet-2H
H-3, H-4 (Pyrrole)6.31Triplet2.22H
H-a (Phenoxy)7.00Doublet9.02H
H-2, H-5 (Pyrrole)7.05Triplet2.22H
H-b (Phenoxy)7.40Doublet9.02H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. For this compound, a total of 10 signals are expected in the aromatic region and 4 in the aliphatic region.

The carbonyl carbon (C-9) of the ester is the most deshielded, appearing around 168.6 ppm. The carbons of the phenoxy ring attached to the oxygen (C-d) and the pyrrole nitrogen (C-c) are found at approximately 155.0 ppm and 135.5 ppm, respectively. The pyrrole carbons appear at around 119.0 ppm (C-2, C-5) and 110.5 ppm (C-3, C-4). The aliphatic carbons of the ethyl acetate moiety are expected at 65.5 ppm (C-8), 61.5 ppm (C-10), and 14.2 ppm (C-11).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-11 (-CH₃)14.2
C-10 (-OCH₂CH₃)61.5
C-8 (-OCH₂COO-)65.5
C-3, C-4 (Pyrrole)110.5
C-a (Phenoxy)115.5
C-2, C-5 (Pyrrole)119.0
C-b (Phenoxy)122.0
C-c (Phenoxy)135.5
C-d (Phenoxy)155.0
C-9 (C=O)168.6

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Expected correlations include the coupling between the ethyl protons (H-10 and H-11), between the adjacent aromatic protons on the phenoxy ring (H-a and H-b), and between the neighboring protons on the pyrrole ring (H-2/H-5 with H-3/H-4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would confirm, for example, that the signal at 1.29 ppm is from protons on the carbon at 14.2 ppm (the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons separated by two or three bonds. Key correlations for structural confirmation would include:

A correlation from the methylene protons H-8 to the carbonyl carbon C-9 and the phenoxy carbon C-d.

A correlation from the ethyl methylene protons H-10 to the carbonyl carbon C-9 and the methyl carbon C-11.

Correlations from the phenoxy protons H-b to the pyrrole-bearing carbon C-c, and from the pyrrole protons H-2/H-5 to the same carbon C-c.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula with high confidence. For this compound, the molecular formula is C₁₄H₁₅NO₃.

Calculated Exact Mass: 245.1052 g/mol

Expected HRMS (ESI+) Result [M+H]⁺: 246.1125 m/z

The observation of an ion with this specific mass-to-charge ratio in an HRMS analysis would provide strong evidence for the proposed elemental composition.

Both GC-MS and LC-MS can be used to analyze the fragmentation of the parent molecule. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Under electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS, the molecule is expected to fragment in a predictable manner.

Key expected fragmentation pathways include:

Loss of an ethoxy radical: Cleavage of the C-O bond in the ester can lead to the loss of ·OCH₂CH₃ (45 Da), resulting in an acylium ion at m/z 200.

Loss of ethylene: A McLafferty rearrangement could lead to the loss of C₂H₄ (28 Da) from the ethyl group, resulting in an ion at m/z 217.

Cleavage of the ether bond: Fragmentation at the phenoxy ether linkage could result in a fragment corresponding to the [4-(1H-pyrrol-1-yl)phenoxy]⁺ radical ion at m/z 158 or the pyrrol-1-ylphenol ion at m/z 159.

Loss of the entire side chain: Cleavage between the phenoxy oxygen and the acetate methylene group would lead to the loss of ·CH₂COOC₂H₅ (87 Da), generating a fragment ion at m/z 158.

The analysis of these characteristic fragments and neutral losses provides definitive structural confirmation of this compound.

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a critical tool for the structural elucidation of chemical compounds, providing insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For this compound, characteristic absorption bands would be expected for the ester carbonyl group (C=O), the carbon-oxygen bonds of the ester and ether linkages, the aromatic C-H and C=C bonds of the phenoxy and pyrrole rings, and the aliphatic C-H bonds of the ethyl group.

While specific data for the target compound is unavailable, analysis of similar structures provides an indication of expected spectral regions. For instance, various pyrrole derivatives often exhibit characteristic peaks for C=O stretching in the range of 1650-1740 cm⁻¹. researchgate.netnih.gov Aromatic and heteroaromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings are found in the 1400-1600 cm⁻¹ region. The prominent C-O stretching vibrations from the ester and ether groups would be anticipated in the 1000-1300 cm⁻¹ range.

Table 1: Expected FTIR Absorption Regions for this compound

Functional Group Bond Expected Frequency Range (cm⁻¹)
Aromatic/Heteroaromatic C-H C-H stretch 3000 - 3150
Aliphatic C-H C-H stretch 2850 - 3000
Ester Carbonyl C=O stretch 1735 - 1750
Aromatic Ring C=C stretch 1400 - 1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

A successful crystallographic analysis of this compound would yield key parameters such as the crystal system, space group, and unit cell dimensions. For example, a related compound, ethyl-2-(4-aminophenoxy)acetate, was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com However, the crystal structure is highly specific to the molecule , and these parameters cannot be extrapolated to the target compound.

Table 2: Illustrative Crystal Data for an Analogous Compound (Ethyl-2-(4-aminophenoxy)acetate)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.2104(6)
b (Å) 10.3625(9)
c (Å) 11.9562(9)
α (°) 101.787(7)
β (°) 91.849(6)
γ (°) 102.755(7)
Volume (ų) 968.02(14)

Note: This data is for a different compound and is shown for exemplary purposes only. mdpi.com

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is a primary technique used to determine the purity of non-volatile or thermally unstable compounds. A validated HPLC method would separate the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by measuring the area of the peak corresponding to the compound of interest as a percentage of the total area of all detected peaks. Method development would involve selecting an appropriate stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or buffer), flow rate, and detection wavelength (typically UV detection for aromatic compounds). oatext.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is suitable for the analysis of compounds that are volatile and thermally stable. It separates compounds based on their boiling points and interactions with the stationary phase. While potentially applicable to this compound, its utility would depend on the compound's thermal stability and volatility. If the compound is prone to degradation at the high temperatures used in the GC inlet and column, HPLC would be the preferred method for purity analysis. GC is often coupled with mass spectrometry (GC-MS) to identify volatile impurities by their mass spectra. japsonline.com

Computational and Theoretical Investigations of Ethyl 4 1h Pyrrol 1 Yl Phenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule. These in silico methods provide insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Global and Local Reactivity Descriptors

Table 1: Conceptual Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character of a molecule.

Note: Specific values for ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate are not available in the reviewed literature.

Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atoms or regions within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. FMO analysis for this compound would involve visualizing the distribution of these orbitals across the molecule to understand charge transfer pathways. For instance, studies on similar phenolic compounds often show the HOMO localized on the phenoxy ring system, while the LUMO may be distributed across other parts of the molecule.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map is colored based on the electrostatic potential:

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.

Blue regions represent positive potential, electron-deficient areas, which are prone to nucleophilic attack.

Green regions denote neutral potential.

For this compound, an MESP map would likely show negative potential (red) around the carbonyl and ether oxygen atoms, identifying them as sites for interaction with electrophiles or as hydrogen bond acceptors. The pyrrole (B145914) ring and phenoxy group would also display distinct electrostatic potential features guiding their reactivity.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.

Ligand-Protein Interaction Profiling, Including Hydrogen Bonding and Hydrophobic Interactions

Docking studies would be used to place this compound into the active site of a specific protein target. The resulting binding pose would be analyzed to identify key intermolecular interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonding: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). The ether and carbonyl oxygens in the subject compound would be potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as the pyrrole and phenyl rings interacting with hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine).

Pi-Pi Stacking: Aromatic rings, like the phenyl and pyrrole moieties, can stack with aromatic residues of the protein (e.g., tyrosine, tryptophan), contributing to binding stability.

Prediction of Binding Affinities and Proposed Binding Modes with Target Macromolecules

The primary outputs of a docking simulation are the binding mode and the binding affinity.

Binding Mode: The predicted three-dimensional orientation of the ligand within the protein's binding site. This reveals which parts of the molecule are critical for interaction.

Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy value generally indicates a more stable complex and stronger binding.

Without specific studies on this compound, it is not possible to provide data on its binding affinity or its specific interaction profile with any biological target. Such an investigation would require selecting a relevant protein target and performing dedicated docking and simulation studies.

Conformational Analysis and Energy Minimization of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable, low-energy conformations is crucial as these are the shapes the molecule is most likely to adopt when interacting with biological targets.

The process begins with mapping the potential energy surface of the molecule. This involves systematically rotating the key rotatable bonds—such as the C-O bond of the ether linkage and the C-C bonds within the ethyl acetate (B1210297) group—and calculating the potential energy for each resulting geometry. Methods like Density Functional Theory (DFT) are often employed for these calculations, providing a balance between accuracy and computational cost. nih.govnih.gov

Energy minimization is then performed to locate the stationary points on this potential energy surface, which correspond to stable conformers (local minima) and transition states. The result is a set of optimized, low-energy structures. The global minimum represents the most stable conformation of the molecule in a vacuum. The relative energies of other stable conformers indicate the probability of their existence at a given temperature. This information is vital for understanding which molecular shape is most likely responsible for its biological activity. nih.gov

Table 1: Illustrative Relative Energies of Stable Conformers of this compound

Conformer IDDihedral Angle 1 (C-O-C-C)Dihedral Angle 2 (O-C-C=O)Relative Energy (kcal/mol)Population (%)
Conf-01 178.5°-5.2°0.0075.3
Conf-02 85.3°175.1°1.5215.1
Conf-03 -88.1°176.8°1.559.6

Note: This data is illustrative to demonstrate the typical output of a conformational analysis and is not derived from experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of 2D and 3D QSAR Models for Activity Prediction

QSAR models are mathematical equations that relate chemical information to an activity endpoint. The development of these models for a series of compounds related to this compound would involve several steps.

2D QSAR: This approach uses descriptors calculated from the 2D representation of the molecule. researchgate.net These descriptors can include physicochemical properties (like logP, molar refractivity), topological indices (describing molecular branching and shape), and electronic descriptors. nih.govnih.gov A training set of molecules with known biological activities is used to build the model, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The resulting model can then be used to predict the activity of new, untested compounds. For instance, a 2D QSAR model might reveal that higher lipophilicity and a specific topological shape are correlated with increased activity. researchgate.net

3D QSAR: This method goes a step further by considering the three-dimensional structure of the molecules. The compounds in the dataset are structurally aligned, and their properties are mapped onto a 3D grid. nih.gov These 3D descriptors provide a more detailed and intuitive understanding of the structure-activity relationship. The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's predictive power. nih.govnih.gov

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Pyrrole Derivatives

Descriptor TypeDescriptor NameDefinitionCorrelation to Activity
Lipophilicity AlogPCalculated LogP (octanol-water partition coefficient)Positive
Topological Kappa2Shape index describing molecular cyclicityNegative
Electronic TPSATopological Polar Surface AreaPositive
3D Descriptor Jurs-WNSA-1Weighted surface area based on atomic partial chargesPositive

Note: This table presents examples of descriptors commonly used in QSAR studies and their potential correlation to a hypothetical biological activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for Steric and Electronic Contributions

CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques that help visualize the regions around a molecule where changes in structural properties are likely to affect its biological activity. mdpi.com

CoMFA (Comparative Molecular Field Analysis): In CoMFA, the aligned molecules of a training set are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. These energy values serve as the descriptors for building a statistical model. The results are often displayed as 3D contour maps, where colored regions indicate areas where, for example, increased steric bulk would be favorable (or unfavorable) for activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that calculates similarity indices instead of interaction energies. mdpi.com In addition to steric and electrostatic fields, it evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more comprehensive picture of the molecular features required for activity. The contour maps generated from a CoMSIA study on derivatives of this compound could highlight specific locations where adding a hydrogen bond donor or a hydrophobic group would enhance biological potency. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. A pharmacophore model for this compound and its analogs would be built by superimposing the active compounds and identifying the common chemical features responsible for their activity. This model serves as a 3D query for searching large chemical databases. nih.govrsc.org

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govrsc.org The developed pharmacophore model can be used as a filter to rapidly screen millions of compounds. nih.govrsc.org Molecules from the database that match the pharmacophore's features (i.e., have the right functional groups in the correct 3D orientation) are selected as "hits." These hits can then be subjected to further analysis, such as molecular docking or more advanced QSAR predictions, to prioritize them for synthesis and biological testing. This process significantly accelerates the discovery of novel and potent lead compounds.

Structure Activity Relationship Sar Studies of Ethyl 4 1h Pyrrol 1 Yl Phenoxy Acetate Derivatives

Impact of Substitutions on the Phenoxy Ring on Specific Biological Activities

The phenoxy ring of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate serves as a critical site for modification to modulate biological activity. The nature, position, and electronic properties of substituents on this ring can significantly influence the compound's interaction with biological targets.

Research on related phenoxyacetic acid derivatives has shown that the introduction of various substituents can lead to a range of biological responses, including anti-inflammatory, antimicrobial, and anticancer activities. jetir.org For instance, in analogous compound series, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, on the phenyl ring has been shown to enhance certain biological activities. tandfonline.comnih.gov This enhancement is often attributed to altered electronic distribution, which can affect binding affinity to target proteins.

Table 1: Hypothetical Impact of Phenoxy Ring Substituents on a Specific Biological Activity (e.g., Enzyme Inhibition IC₅₀)

Compound Substituent (R) Position Hypothetical IC₅₀ (µM)
1a-H-10.5
1b-Clpara5.2
1c-NO₂para2.8
1d-OCH₃para8.7
1e-CH₃para9.1
1f-Clortho7.5

Note: The data in this table is illustrative and based on general principles observed in related compound classes, not on specific experimental results for this compound derivatives.

Role of Pyrrole (B145914) Ring Substituents in Modulating Bioactivity

The pyrrole ring is a well-known pharmacophore present in numerous biologically active compounds. researchgate.netnih.gov Modifications to the pyrrole ring of this compound derivatives can profoundly impact their biological profiles.

Studies on various pyrrole-containing compounds have demonstrated that the introduction of substituents at different positions of the pyrrole nucleus can fine-tune their activity and selectivity. For example, the presence of small alkyl groups, such as methyl groups, on the pyrrole ring has been shown to be metabolically unstable in some contexts, suggesting that modifications at these positions are critical for drug development. acs.org

In other series of pyrrole derivatives, the incorporation of aromatic or heteroaromatic rings can lead to enhanced potency, potentially through additional π-π stacking or hydrophobic interactions with the target protein. nih.govresearchgate.net The electronic nature of these substituents also plays a vital role; electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be favorable in others. researchgate.net

Table 2: Illustrative Role of Pyrrole Ring Substituents on a Specific Biological Activity (e.g., Receptor Binding Affinity Ki)

Compound Substituent (R') Position Illustrative Ki (nM)
2a-H-50.0
2b-CH₃2,5-dimethyl35.2
2c-Ph2-phenyl22.8
2d-CO₂Et3-carboxyethyl45.1
2e-CN3-cyano28.6

Note: The data in this table is for illustrative purposes, drawing from general SAR principles of pyrrole derivatives, and does not represent specific experimental data for the title compound's derivatives.

Influence of the Ethyl Acetate (B1210297) Moiety on Molecular Interactions and Biological Potency

The ethyl acetate moiety in this compound is not merely a passive component; it can actively participate in molecular interactions and significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The ester group can act as a hydrogen bond acceptor, which can be a crucial interaction within a protein's binding site.

Modification of this ester group is a common strategy in medicinal chemistry to improve properties such as solubility and metabolic stability. nih.gov For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid can dramatically alter the compound's polarity and its ability to interact with different biological targets. The carboxylic acid can form strong ionic interactions or hydrogen bonds, which may lead to a different or enhanced biological activity.

Furthermore, changing the ester alkyl group from ethyl to other groups (e.g., methyl, tert-butyl) can influence the compound's lipophilicity and its susceptibility to esterase-mediated hydrolysis, thereby affecting its duration of action.

Stereochemical Considerations and Their Effects on Structure-Function Relationships

While this compound itself is achiral, the introduction of certain substituents on the phenoxy, pyrrole, or ethyl acetate moieties can create chiral centers. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic fates. One enantiomer may fit optimally into a chiral binding site of a receptor or enzyme, leading to the desired therapeutic effect, while the other enantiomer may be less active or even produce unwanted side effects.

Although specific studies on the stereochemistry of this compound derivatives are not widely available, it is a critical aspect to consider in the design of new, more potent, and selective analogs. The synthesis of single enantiomers and the evaluation of their individual biological activities would be essential steps in the advanced development of any chiral derivative within this class of compounds.

Mechanistic Investigations of Biological Activities Mediated by Ethyl 4 1h Pyrrol 1 Yl Phenoxy Acetate and Analogues

Enzyme Inhibition Studies

The specific structural features of the pyrrole-phenoxy scaffold allow for interaction with the active sites of several key enzymes implicated in disease pathogenesis. These interactions are often highly specific, leading to potent and selective inhibition.

Enoyl-ACP Reductase (InhA) Inhibition Mechanisms

Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.govorientjchem.org Inhibition of InhA disrupts this pathway, making it a validated target for antitubercular drugs. orientjchem.org

Recent studies have explored analogues of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate, specifically a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, as potential dual inhibitors of both InhA and Dihydrofolate Reductase. nih.gov Molecular docking analyses of these compounds revealed specific binding interactions within the InhA active site. The binding is stabilized by hydrogen bond interactions between the ligand and key residues, such as TYR158, and the cofactor NAD+. nih.gov The pyrrole (B145914) and phenoxyacetyl moieties of these analogues orient themselves within the binding pocket, establishing lipophilic and hydrogen bonding contacts that are critical for inhibitory activity. nih.gov This suggests that the core scaffold acts as a pharmacophore that effectively blocks the substrate-binding site of the enzyme.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govresearchgate.net

The same series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides that showed activity against InhA were also assessed as inhibitors of DHFR. nih.gov Molecular modeling studies indicate that these compounds can occupy the active site of DHFR, interacting with catalytically important amino acid residues. The mechanism involves the formation of hydrogen bonds and hydrophobic interactions that mimic the binding of the natural substrate, dihydrofolate. The ability of these pyrrole derivatives to act as dual inhibitors for both InhA and DHFR highlights the scaffold's potential for developing multi-target agents, which can be particularly advantageous in combating drug resistance. nih.gov

Carbonic Anhydrase Isoform-Specific Inhibition (e.g., hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Different human carbonic anhydrase (hCA) isoforms are involved in various physiological processes, and their dysregulation is linked to several diseases. nih.govnih.gov Specifically, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many solid tumors and are considered validated anticancer targets. mdpi.com

A key analogue, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, has been identified as a potent inhibitor of several hCA isoforms. nih.govnih.govacs.org The inhibitory mechanism relies on the benzenesulfonamide (B165840) group, a classic zinc-binding group for CAs, which coordinates to the Zn(II) ion in the enzyme's active site. This interaction displaces the zinc-bound water/hydroxide (B78521) ion, which is essential for catalysis. nih.gov

Structure-activity relationship (SAR) studies have shown that the presence of both the N1-(4-sulfonamidophenyl) and 3-aroyl substituents on the pyrrole ring is crucial for potent inhibition. nih.govacs.org This compound demonstrated high potency, particularly against the tumor-associated isoform hCA XII, with a Kᵢ value in the low nanomolar range. nih.govacs.org The selectivity for different isoforms is dictated by the specific interactions of the inhibitor's tail (the substituted pyrrole moiety) with amino acid residues lining the active site cavity, which vary among the different isoforms. nih.gov

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide 25810.529.86.8
Acetazolamide (Standard) 25012255.7
Data sourced from a study on pyrrole derivatives as hCA inhibitors. nih.gov

Cell Signaling Pathway Modulation

Beyond direct enzyme inhibition, analogues of this compound can interfere with intracellular signaling cascades that are fundamental to cell proliferation, differentiation, and survival.

Wnt/β-Catenin Signaling Pathway Interactions

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a critical role in embryonic development and adult tissue homeostasis. nih.govnih.gov Aberrant activation of this pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention. nih.govscienceopen.com

The same benzenesulfonamide analogue that potently inhibits carbonic anhydrases, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, has also been shown to be a dual-targeting inhibitor that suppresses the Wnt/β-catenin signaling pathway. nih.govscientifiq.ai Mechanistic studies revealed that this compound effectively reduces the levels of β-catenin and downregulates the expression of its downstream target genes, such as MYC, Fgf20, and Sall4. nih.govacs.org The suppression of this pathway ultimately leads to the induction of apoptosis in cancer cells. The dual-action of this compound, targeting both cell metabolism via CA inhibition and oncogenic signaling via Wnt pathway modulation, represents a promising strategy for developing novel anticancer agents. nih.gov

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. mdpi.com Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. mdpi.com

Several 3-aroyl-1-arylpyrrole (ARAP) derivatives, which are structural analogues of this compound, have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits. mdpi.comnih.gov This binding prevents the assembly of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and arresting cells in the M-phase of the cell cycle, which ultimately triggers apoptosis. mdpi.com

Structure-activity relationship studies have demonstrated that both the 1-phenyl ring and a 3-aroyl moiety (such as a 3,4,5-trimethoxyphenyl carbonyl group) are essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.govnih.govacs.org

CompoundTubulin Polymerization Inhibition (IC₅₀, µM)
(1-(3-aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone 1.7
(1-(4-chlorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone 2.5
(1-(4-fluorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone 2.1
Data represents IC₅₀ values for selected 3-aroyl-1-arylpyrrole (ARAP) analogues. nih.gov

Specific Receptor Binding Modalities and Allosteric Modulation Studies

Detailed experimental data on the specific receptor binding modalities of this compound are not extensively available in the public domain. However, the broader class of pyrrole-containing compounds has been investigated for its interaction with various biological targets. The pyrrole ring is a key structural motif in many biologically active molecules and its derivatives have been shown to bind to a range of receptors, enzymes, and DNA. nih.gov

The nature of the substituents on the pyrrole and phenoxy rings plays a crucial role in determining the binding affinity and selectivity. For instance, structure-activity relationship (SAR) studies on different series of pyrrole derivatives have demonstrated that modifications to these substituents can significantly alter their biological activity, including their ability to act as selective inhibitors of enzymes like acetylcholinesterase (AChE).

Allosteric modulation, a mechanism where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is a key area of investigation for many G protein-coupled receptors (GPCRs) and other targets. While specific studies on the allosteric modulatory effects of this compound are not prominently reported, related heterocyclic compounds have been identified as allosteric modulators for various receptors. For example, certain molecules have been shown to act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors (mGluRs), highlighting the potential for this class of compounds to engage in such regulatory mechanisms. nih.gov The investigation into whether this compound or its analogues can act as allosteric modulators would require specific in vitro functional assays, such as radioligand binding assays in the presence of an orthosteric ligand or functional assays measuring downstream signaling pathways.

Assessment of Target Selectivity and Elucidation of Potential Off-Target Interactions

The target selectivity of a compound is a critical aspect of its pharmacological profile, determining its therapeutic efficacy and potential for adverse effects. For this compound, a comprehensive target selectivity profile has not been publicly documented. Broad screening against a panel of receptors, enzymes, and ion channels would be necessary to establish its primary targets and assess its selectivity.

The pyrrole nucleus is a versatile scaffold found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. nih.gov This diversity of action suggests that pyrrole derivatives can interact with multiple biological targets. Therefore, elucidating the specific targets of this compound is essential.

Potential off-target interactions are a significant concern in drug development, as they can lead to unexpected side effects. The assessment of off-target effects for this compound would involve screening against a broad range of known "anti-targets," such as the hERG ion channel, cytochrome P450 enzymes, and various kinases. For example, studies on other pyrrole derivatives have sometimes revealed interactions with kinases, which could be a potential area of investigation for this compound as well. nih.gov Without specific experimental data, any discussion of off-target interactions remains speculative. Future research employing techniques like affinity chromatography, chemical proteomics, or broad panel screening would be invaluable in identifying the direct binding partners and potential off-target liabilities of this compound and its analogues.

Future Research Directions and Translational Perspectives for Ethyl 4 1h Pyrrol 1 Yl Phenoxy Acetate

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The foundational structure of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate offers a versatile template for chemical modification aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The rational design of next-generation analogues would systematically probe the structure-activity relationships (SAR) of this scaffold. nih.gov Key strategies would involve:

Modification of the Pyrrole (B145914) Ring: Introducing various substituents (e.g., alkyl, aryl, halogen groups) at the C2, C3, C4, and C5 positions of the pyrrole nucleus could significantly influence target binding and potency. Halogenated pyrroles, for instance, are found in natural products with significant biological activities. mdpi.com

Variation of the Acetate (B1210297) Moiety: The ethyl ester group is a common starting point, readily amenable to hydrolysis to the corresponding carboxylic acid, which could alter solubility and target interaction. Furthermore, conversion to amides or other bioisosteric replacements can modulate the compound's properties, including its ability to form hydrogen bonds. nih.gov

The synthesis of these new analogues can be achieved through established and emerging organic chemistry methodologies. For instance, the core structure can be assembled via reactions like the Paal-Knorr pyrrole synthesis, followed by etherification with a suitable phenoxy derivative. researchgate.netyu.edu.jo Multicomponent reactions also offer an efficient pathway to generate a diverse library of pyrrole derivatives for SAR studies. researchgate.net

Advanced Computational Approaches for De Novo Drug Design and Lead Optimization

Computational chemistry provides powerful tools to accelerate the drug discovery process, minimizing the need for extensive and costly empirical screening. For this compound and its derivatives, a suite of in silico techniques can be employed for rational design and optimization. nih.gov

Molecular Docking: This technique can predict the preferred binding orientation of the compound and its analogues within the active site of a putative biological target. Docking studies can help prioritize which analogues to synthesize by estimating their binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net These parameters provide insights into the molecule's reactivity and can be correlated with biological activity.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structures with biological activities for a series of analogues, QSAR can predict the potency of newly designed compounds before their synthesis.

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the path to identifying lead compounds with improved therapeutic potential.

Exploration of Novel Biological Targets and Expanded Therapeutic Applications

The pyrrole nucleus is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets, leading to a wide range of pharmacological effects. researchgate.netresearchgate.net While the specific targets of this compound are not yet fully elucidated, the broader class of pyrrole derivatives has shown activity in numerous therapeutic areas. nih.govnih.gov Future research should focus on screening this compound and its analogues against a diverse panel of targets to uncover new therapeutic applications.

Table 1: Potential Biological Targets for this compound Analogues

Target Class Specific Examples Potential Therapeutic Application Reference
Protein Kinases VEGFR, PDGFR, Protein Kinase C (PKC) Anticancer researchgate.netsemanticscholar.orgnih.gov
Bacterial Enzymes DNA gyrase, Dihydrofolate reductase Antibacterial mdpi.com
Viral Proteins Reverse transcriptase, Protease Antiviral nih.gov
Ribonucleases RNase L Antiviral, Anti-inflammatory researchgate.net

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |

This exploration could reveal unexpected activities and open up new avenues for treating diseases ranging from cancer and infectious diseases to neurodegenerative disorders. researchgate.netnih.gov

Development and Refinement of Advanced In Vitro Biological Assay Systems

To effectively evaluate the therapeutic potential of this compound and its newly synthesized analogues, a robust platform of in vitro biological assays is essential. These assays provide the initial data on a compound's activity, mechanism of action, and cytotoxicity.

Cytotoxicity and Cell Viability Assays: Standard colorimetric assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT assay are fundamental for determining a compound's effect on cancer cell proliferation and its general toxicity to cells. semanticscholar.orgnih.gov These assays measure the metabolic activity of cells, which correlates with the number of viable cells. semanticscholar.org

Apoptosis Assays: To determine if a compound induces programmed cell death (a desirable trait for anticancer agents), methods like Annexin V/PI staining followed by flow cytometry can be used. mdpi.com This technique distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assays: If a specific enzyme is a hypothesized target (e.g., a kinase or cholinesterase), biochemical assays can be developed to directly measure the compound's inhibitory activity (e.g., IC50 or Ki values). nih.gov

Cell-Based Mechanistic Assays: Techniques like Western blotting or RT-PCR can be used to probe the molecular effects of a compound, for example, by measuring changes in the expression levels of key genes or proteins involved in a particular disease pathway. mdpi.com

Table 2: Key In Vitro Assays for Biological Evaluation

Assay Type Purpose Typical Method Reference
Cytotoxicity Measures the ability of a compound to kill cells. MTS or MTT Assay semanticscholar.orgnih.gov
Apoptosis Detection Determines if cell death occurs via apoptosis. Annexin V/PI Staining mdpi.com
Enzyme Inhibition Quantifies the potency of a compound against a specific enzyme target. Spectrophotometric or Fluorometric Activity Assays nih.gov

| Gene Expression Analysis | Investigates the effect of a compound on the expression of target genes. | Real-Time Polymerase Chain Reaction (RT-PCR) | mdpi.com |

Integration with High-Throughput Screening Methodologies for Rapid Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. The pyrrole scaffold, including structures like this compound, is well-suited for inclusion in HTS campaigns.

A synthetic strategy focused on creating a diverse chemical library around the core structure is the first step. Using combinatorial chemistry and multicomponent reactions, a large number of analogues with varied substituents can be generated efficiently. This library can then be subjected to HTS using the refined in vitro assays described previously. For instance, a large-scale HTS program was successfully used to identify a pyrrole derivative with potent antibacterial activity against Escherichia coli. mdpi.com By automating assays for cytotoxicity, enzyme inhibition, or antibacterial activity, researchers can quickly sift through a vast chemical space to identify "hits"—compounds that show promising activity and warrant further investigation and lead optimization.

Challenges and Opportunities in the Academic Development of Pyrrole-Containing Therapeutic Agents

The development of new drugs, particularly within an academic setting, is fraught with challenges but also presents unique opportunities. For pyrrole-containing compounds like this compound, the journey from concept to clinic involves navigating several key issues.

Opportunities:

Scaffold Diversity: The pyrrole ring is a versatile and privileged structure in medicinal chemistry, offering a foundation for developing drugs against a wide array of diseases, including cancer, infections, and inflammatory conditions. mdpi.comresearchgate.netnih.gov

Novel Mechanisms: Academic research is well-positioned to explore novel biological targets and unconventional mechanisms of action that may be overlooked by industrial R&D, potentially leading to first-in-class therapeutics.

Inspiration from Nature: Many biologically active natural products contain a pyrrole core, providing endless inspiration for the design of new synthetic compounds with improved drug-like properties. mdpi.com

Challenges:

Synthetic Complexity: While many methods exist for pyrrole synthesis, the creation of complex, polysubstituted analogues required for lead optimization can be challenging and resource-intensive. researchgate.net

Selectivity and Off-Target Effects: As with many "privileged scaffolds," achieving high selectivity for the desired biological target while avoiding off-target effects that could lead to toxicity is a major hurdle.

Antimicrobial Resistance: In the development of antibacterial agents, overcoming existing and emerging mechanisms of drug resistance is a constant challenge that requires innovative chemical design. mdpi.com

Translational Gap: Bridging the gap from a promising compound in a university lab to a viable drug candidate requires significant funding, expertise in preclinical and clinical development, and often, collaboration with industry partners.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.